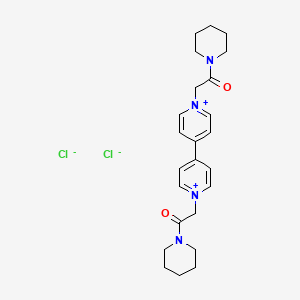
1,1'-Di(pentamethylenecarbamoylmethyl)-4,4'-dipyridylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its two pyridyl groups connected through a pentamethylenecarbamoylmethyl bridge, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride typically involves the reaction of 4,4’-dipyridyl with pentamethylenecarbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under mild heating.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium bromide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium iodide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium sulfate
Uniqueness
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is unique due to its specific chloride ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications where chloride ions play a crucial role.
Propriétés
Numéro CAS |
4636-79-7 |
|---|---|
Formule moléculaire |
C24H32Cl2N4O2 |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
2-[4-[1-(2-oxo-2-piperidin-1-ylethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone;dichloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c29-23(27-11-3-1-4-12-27)19-25-15-7-21(8-16-25)22-9-17-26(18-10-22)20-24(30)28-13-5-2-6-14-28;;/h7-10,15-18H,1-6,11-14,19-20H2;2*1H/q+2;;/p-2 |
Clé InChI |
VJKICDAEGCYPEK-UHFFFAOYSA-L |
SMILES canonique |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4CCCCC4.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


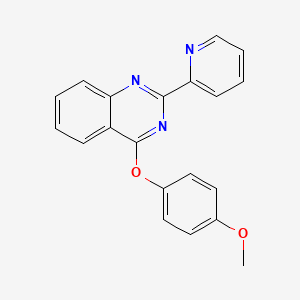
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)
![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
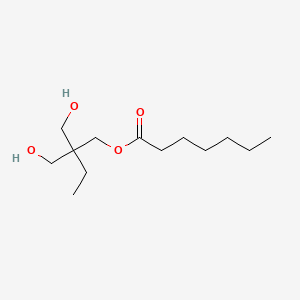

![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)

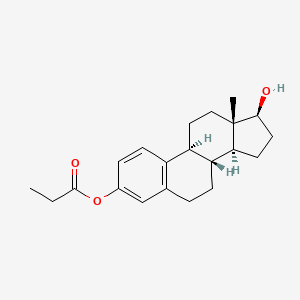
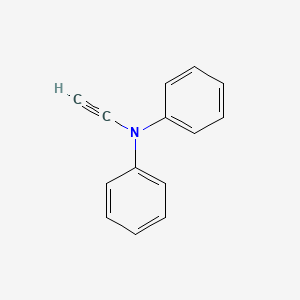
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
